BenchChemオンラインストアへようこそ!

Fti 276

Enzyme Selectivity FTase Inhibition GGTase I Inhibition

FTI-276 is a highly potent (IC50 0.5 nM human FTase), selective peptidomimetic inhibitor of farnesyltransferase, validated for Ras-mutation-dependent in vivo efficacy. Its 100-fold selectivity over GGTase I and well-characterized PK profile make it an essential tool for dissecting H-Ras-driven oncogenesis and benchmarking new FTase inhibitors. Avoid generic FTIs; ensure experimental reproducibility with this defined chemical probe.

Molecular Formula C21H27N3O3S2
Molecular Weight 433.6 g/mol
CAS No. 170006-72-1
Cat. No. B1683900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFti 276
CAS170006-72-1
SynonymsFTI276;  FTI-276;  FTI 276.
Molecular FormulaC21H27N3O3S2
Molecular Weight433.6 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2
InChIInChI=1S/C21H27N3O3S2/c1-29-10-9-19(21(26)27)24-20(25)17-8-7-16(23-12-15(22)13-28)11-18(17)14-5-3-2-4-6-14/h2-8,11,15,19,23,28H,9-10,12-13,22H2,1H3,(H,24,25)(H,26,27)/t15-,19+/m1/s1
InChIKeyZIXDDEATQSBHHL-BEFAXECRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FTI 276 (CAS 170006-72-1): A Potent and Selective Peptidomimetic Farnesyltransferase Inhibitor for Ras-Driven Oncology Research


FTI-276 (CAS 170006-72-1) is a highly potent and selective, non-thiol peptidomimetic inhibitor of protein farnesyltransferase (PFT/FTase), designed as a tetrapeptide mimetic of the carboxyl terminus of K-Ras4B [1]. It inhibits human and Plasmodium falciparum FTase with IC50 values in the sub-nanomolar range (0.5 nM and 0.9 nM, respectively) . Its key differentiation lies in its validated selectivity for FTase over the related geranylgeranyltransferase I (GGTase I) and its well-documented, Ras-mutation-dependent in vivo efficacy, making it a critical tool compound for dissecting Ras-driven oncogenesis .

Why FTI 276 is Not a Generic FTase Inhibitor: The Critical Importance of Structural Mimicry and Documented Selectivity


Substituting FTI-276 with a generic farnesyltransferase inhibitor (FTI) is scientifically risky due to profound differences in target selectivity and functional outcomes. While many FTIs are available, FTI-276's unique peptidomimetic structure, derived from the K-Ras4B CAAX sequence, grants it a well-defined and quantifiable selectivity profile. For example, its selectivity for FTase over GGTase I is a defined 100-fold, a critical parameter for interpreting experimental results . In contrast, its own methyl ester prodrug (FTI-277) and other FTIs like Lonafarnib or Tipifarnib may exhibit different cellular and in vivo efficacy profiles due to variations in potency, bioavailability, and the confounding issue of K-Ras alternative prenylation [1]. The evidence below demonstrates that FTI-276 offers a specific, well-characterized tool for validating Ras dependency, which is not guaranteed by other in-class compounds.

Quantitative Differentiation Guide for FTI 276: Head-to-Head Data Against Key Comparators


FTI 276 vs. GGTI-287: Superior FTase Potency and Quantified 100-Fold Selectivity Window

FTI-276 is a potent and selective inhibitor of farnesyltransferase (FTase). While the related compound GGTI-287 is a potent inhibitor of geranylgeranyltransferase I (GGTase I), the compounds are not interchangeable. FTI-276 exhibits an IC50 of 0.5 nM for human FTase and is significantly less potent against GGTase I, with an IC50 of 50 nM, providing a 100-fold selectivity window . In a separate spectroscopic assay, FTI-276 showed an IC50 of 0.8 nM for FTase and 75 nM for GGTase I, representing a 94-fold selectivity, whereas GGTI-287 showed the inverse profile with IC50s of 18 nM for FTase and 5 nM for GGTase I [1].

Enzyme Selectivity FTase Inhibition GGTase I Inhibition Target Validation

In Vivo Tumor Growth Inhibition: FTI 276 Demonstrates Ras-Mutation-Dependent Efficacy in a Directly Compared Xenograft Model

In a direct comparison within the same study, FTI-276 treatment (50 mg/kg daily) blocked the growth of a human lung carcinoma xenograft (Calu-1) harboring an oncogenic K-Ras mutation and p53 deletion, resulting in a 78% reduction in tumor volume compared to control (p<0.05) [1]. Crucially, FTI-276 did not inhibit the growth of a second human lung carcinoma xenograft (NCI-H810) that lacks Ras mutations, confirming its mechanism-dependent anti-tumor activity [1].

In Vivo Efficacy Xenograft Model K-Ras Mutation Lung Cancer Target Engagement

Direct In Vivo Comparison: FTI 276 Superior to GGTI-297 in a Malignant Glioma Model

A direct preclinical comparison evaluated the efficacy of FTI-276 (an FTase inhibitor) against GGTI-297 (a GGTase I inhibitor) in a U-87 human malignant glioma model. In the intracranial model with a 28-day treatment period, animals treated with FTI-276 had a median survival time of 58.7 days, compared to 29.2 days for the control group and 28.3 days for the GGTI-297-treated group (P < 0.001) [1]. The GGTase inhibitor failed to improve survival rates, demonstrating that inhibition of farnesyltransferase, but not geranylgeranyltransferase I, was effective in this context [1].

In Vivo Efficacy Glioblastoma Survival Study Comparative Pharmacology GGTase I Inhibition

Sustained In Vivo Exposure: Quantified Pharmacokinetic Advantage with Time-Release Pellet System

The use of a time-release pellet system with FTI-276 has been shown to achieve and maintain a steady-state serum concentration in vivo. A dose of 50 mg/kg body weight in A/J mice using this system resulted in an average serum level of 1.68 µg/mL that was maintained for up to 30 days [1]. This sustained exposure was associated with a 60% reduction in lung tumor multiplicity and a 42% reduction in tumor incidence in a primary mouse lung tumor model, an effect not commonly reported for other FTIs without similar pharmacokinetic support [1].

Pharmacokinetics In Vivo Dosing Chemoprevention Lung Cancer Sustained Release

Cellular Processing of H-Ras vs. K-Ras: FTI 277 (Prodrug of FTI 276) Reveals Critical Isoform-Specific Sensitivity Differences

The methyl ester prodrug of FTI-276, FTI-277, demonstrates a stark contrast in its ability to inhibit the processing of different Ras isoforms in whole cells. FTI-277 potently inhibits the processing of farnesylated H-Ras with an IC50 of 100 nM, but is 100-fold less potent against the processing of K-Ras4B (IC50 = 10,000 nM or 10 µM) [1]. This differential sensitivity highlights a critical nuance in FTI pharmacology, where the cellular context and the specific Ras isoform driving the phenotype are key determinants of inhibitor efficacy [1].

Cellular Pharmacology Ras Isoform Specificity H-Ras K-Ras Processing Inhibition

Optimal Scientific and Industrial Applications for FTI 276 Based on Validated Evidence


Validating H-Ras Oncogene Addiction in Cellular and In Vivo Models

Given its 100-fold greater potency in inhibiting H-Ras processing compared to K-Ras [1], FTI-276 (or its prodrug FTI-277) is ideally suited for confirming the dependency of a cancer model on oncogenic H-Ras. Its use as a chemical probe can definitively link observed phenotypes (e.g., proliferation, transformation) to H-Ras farnesylation and signaling.

Mechanistic Studies in FTase/GGTase I Pathway Discrimination

The defined 100-fold selectivity window for FTase over GGTase I makes FTI-276 an essential tool for experiments designed to distinguish the biological roles of farnesylation versus geranylgeranylation. It can be used in parallel with a selective GGTase I inhibitor like GGTI-287 to deconvolve the contributions of each prenylation pathway to a specific cellular process or disease state .

Long-Term In Vivo Chemoprevention or Chronic Dosing Studies in Oncology

The established pharmacokinetic profile of FTI-276 using a time-release pellet system, which maintains a steady-state plasma concentration for up to 30 days, makes it a practical choice for long-term in vivo studies [2]. This approach minimizes animal handling stress and ensures consistent drug exposure, which is critical for generating reliable data in chemoprevention or chronic tumor growth models.

Benchmarking Novel FTase Inhibitors in Standardized Assays

Due to its well-characterized in vitro potency (IC50 ~0.5 nM for human FTase) and established in vivo activity, FTI-276 serves as an excellent reference standard for benchmarking the activity of new, investigational FTase inhibitors. Its use as a positive control in enzymatic, cellular, and in vivo assays ensures comparability of data across different studies and research groups [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fti 276

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.